6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one
Description
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one is a brominated coumarin derivative functionalized with a tosyl (p-toluenesulfonyl) group at the 3-position. The coumarin core is substituted with bromine atoms at the 6- and 8-positions, which likely enhance its electron-withdrawing properties and influence its reactivity.
The tosyl group could be introduced via sulfonation of a hydroxylated precursor using p-toluenesulfonyl chloride, as seen in tosylated trehalose derivatives .
Properties
IUPAC Name |
6,8-dibromo-3-(4-methylphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2O4S/c1-9-2-4-12(5-3-9)23(20,21)14-7-10-6-11(17)8-13(18)15(10)22-16(14)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRFAIKHSCJZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one typically involves the bromination of a chromenone precursor followed by sulfonylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as chloroform or dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromine atoms and the sulfonyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in the combination of bromine substituents and the tosyl group. Below is a comparison with key analogs:
Table 1: Structural Comparison
Key Observations:
- Bromine Substitution: Bromination at 6,8 positions is common in antifungal agents (e.g., compound 3hd, melting point 142.2–142.9 °C) .
- Tosyl Group : The Tosyl moiety enhances stability and may improve solubility in organic solvents, as seen in tosylated trehalose derivatives . In BAY 11-7082, the Tosyl group contributes to biological inhibition properties .
- Planarity: The chromene unit in 6,8-dibromo-3-nitro derivatives is non-planar (r.m.s. deviation 0.0888 Å), which could influence stacking interactions in crystallography or binding .
Physicochemical Properties
Table 2: Physical and Spectral Data
- The absence of melting point or spectral data for the target compound highlights a gap in current literature.
- Antifungal derivatives like 3hd and 3gd (6,8-dichloro analog, m.p. 145.8–146.5 °C) show that halogenation correlates with bioactivity .
Biological Activity
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chromenone core, which is essential for its biological activity. The presence of bromine atoms and a sulfonyl group significantly influences its chemical reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity or disrupt protein-protein interactions through binding to active sites. The bromine atoms enhance its binding affinity, while the sulfonyl group contributes to specificity.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound inhibits cell proliferation at low micromolar concentrations, suggesting a promising lead for cancer therapeutics.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties . It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer | 5.0 |
| 6,8-Dibromo-3-(2-methylphenyl)sulfonyl)-2H-chromen-2-one | Structure | Antioxidant | 10.0 |
| 4-Methylumbelliferone | Structure | Hyaluronan Synthase Inhibition | 7.5 |
The table illustrates that while all compounds exhibit significant biological activities, this compound demonstrates superior anticancer efficacy compared to others.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 5 µM) and induced apoptosis through caspase activation.
- Anti-inflammatory Mechanism : Another research highlighted its ability to inhibit NF-kB signaling pathways in LPS-stimulated macrophages, leading to reduced expression of TNF-alpha and IL-6.
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to the active site of target enzymes like COX-2 and AChE, indicating potential as both an anti-inflammatory and neuroprotective agent.
Q & A
Q. What synthetic strategies are effective for preparing 6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one, and how can purity be optimized?
Methodological Answer:
- Step 1: Bromination of Chromenone Core Use N-bromosuccinimide (NBS) in DMF at 80–100°C to introduce bromine at the 6- and 8-positions. Monitor via TLC (ethyl acetate/hexane, 1:3).
- Step 2: Sulfonylation React with 4-methylbenzenesulfonyl chloride in the presence of K₂CO₃ as a base. Optimize stoichiometry (1:1.2 molar ratio) to minimize side products.
- Purification Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Yield optimization (~80%) is achievable by controlling reaction time (6–8 hours) .
- Characterization Use ¹H NMR (δ 2.26 ppm for CH₃, aromatic protons at 7.1–8.5 ppm), IR (S=O stretches at 1332 and 1160 cm⁻¹), and HRMS to confirm molecular weight .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- ¹H NMR : Identify methyl groups (singlet at δ 2.26 ppm) and aromatic protons (multiplet at 7.1–8.5 ppm).
- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1332 and 1160 cm⁻¹.
- Mass Spectrometry : Use HRMS to detect isotopic patterns for bromine (m/z peaks at 79/81).
- X-ray Crystallography (if applicable): Refine structures using SHELXL-97, resolving disorder with the SQUEEZE routine in PLATON for solvent molecules .
Advanced Research Questions
Q. How can X-ray crystallography resolve atomic disorder in the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 VENTURE diffractometer.
- Disorder Handling : Apply the SQUEEZE algorithm in PLATON to model electron density from disordered solvents. Refine thermal parameters with SHELXL-97, imposing restraints on bond lengths and angles.
- Validation : Check residual density (<1 eÅ⁻³) and R-factor convergence (R₁ <5%). Report solvent-accessible voids and use Hirshfeld surface analysis to assess crystal packing efficiency .
Q. What computational methods are suitable for studying electronic properties and excited-state behavior?
Methodological Answer:
- TD-DFT Calculations : Perform at the B3LYP/6-311+G(d,p) level to model electronic transitions. Include solvent effects (e.g., dichloromethane) via the Polarizable Continuum Model (PCM).
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict UV-Vis absorption (e.g., λmax ~300–350 nm). Compare with experimental spectra for validation.
- ESIPT Studies : Map potential energy surfaces to evaluate intramolecular proton transfer pathways, as demonstrated in similar chromenones .
Q. How can contradictory results in antimicrobial assays be systematically resolved?
Methodological Answer:
- Standardized Assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination across multiple microbial strains (e.g., S. aureus, E. coli).
- Dose-Response Curves : Generate IC₅₀ values and compare with positive controls (e.g., ciprofloxacin).
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like DNA gyrase. Validate with enzyme inhibition assays.
- Stability Testing : Perform HPLC to assess compound stability in growth media over 24 hours .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Re-evaluate Basis Sets : Test higher-level basis sets (e.g., def2-TZVP) to improve DFT accuracy.
- Solvent Effects : Ensure PCM parameters match experimental conditions (e.g., dielectric constant of DMSO).
- Vibrational Analysis : Compare computed IR frequencies (scaled by 0.961) with experimental peaks to identify misassignments.
- Cross-Validation : Use multiple software packages (Gaussian, ORCA) to confirm computational trends .
Structure-Activity Relationship (SAR) Studies
Q. What strategies can elucidate the role of bromine substituents in biological activity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives lacking bromine or with alternative halogens (e.g., Cl, I).
- Biological Screening : Compare antimicrobial IC₅₀ values to assess halogen-dependent potency.
- Electrostatic Potential Maps : Generate via DFT to visualize bromine’s electron-withdrawing effects on ligand-receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
